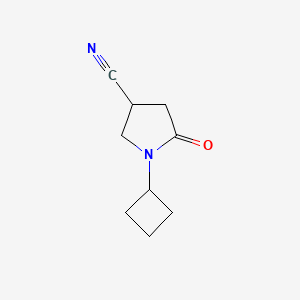
1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile
Vue d'ensemble
Description
1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile, a compound with the CAS number 1339014-49-1, has garnered interest in recent years due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Target Enzymes
- Human Carbonic Anhydrase II (hCA II) : Compounds similar to this compound have been shown to act as isoform-selective inhibitors of hCA II, affecting pH regulation and fluid balance in various tissues.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, derivatives similar to this compound have exhibited promising cytotoxic effects against human lung adenocarcinoma (A549) cells. In a comparative study, certain derivatives demonstrated significant reductions in cell viability, indicating potential for further development as anticancer agents .
Antimicrobial Activity
Compounds in this class have also shown activity against multidrug-resistant pathogens. The antimicrobial properties were evaluated against strains such as Staphylococcus aureus, where certain derivatives exhibited selective inhibition, suggesting their utility in combating resistant infections .
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. The compound's structure suggests good bioavailability, but specific studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | Approx. 149.19 g/mol |
| Bioavailability | Potentially high |
| Metabolism | Likely via cytochrome P450 enzymes |
Study on Anticancer Activity
In a controlled laboratory setting, the anticancer activity of various 5-oxopyrrolidine derivatives was assessed using an MTT assay on A549 cells. The results indicated that modifications to the chemical structure significantly influenced cytotoxicity levels:
| Compound | Viability (%) | Notes |
|---|---|---|
| Base Compound | 78–86 | Weak anticancer activity |
| Compound with 4-Cl | 64 | Enhanced anticancer activity |
| Compound with 4-Br | 61 | Further improvement in cytotoxicity |
| Compound with Dimethylamino | <50 | Most potent anticancer activity observed |
This study indicates that structural modifications can lead to varying levels of efficacy against cancer cells .
Study on Antimicrobial Activity
The antimicrobial efficacy was tested against several resistant bacterial strains. The results showed that certain derivatives had significant inhibitory effects on Staphylococcus aureus, particularly those containing specific substituents that enhanced binding affinity to bacterial targets .
Propriétés
IUPAC Name |
1-cyclobutyl-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-4-9(12)11(6-7)8-2-1-3-8/h7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWOWBJVRYJTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(CC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















